4-amino-N-methylpiperidine-1-sulfonamide
Description
4-Amino-N-methylpiperidine-1-sulfonamide is a sulfonamide derivative featuring a piperidine ring substituted with an amino group at the 4-position and a methyl group on the nitrogen atom of the sulfonamide moiety. Sulfonamides with piperidine nuclei are recognized for their bioactivity, particularly antimicrobial and enzyme inhibitory properties, making them valuable in medicinal chemistry .
Properties
Molecular Formula |
C6H15N3O2S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
4-amino-N-methylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C6H15N3O2S/c1-8-12(10,11)9-4-2-6(7)3-5-9/h6,8H,2-5,7H2,1H3 |
InChI Key |
ZCABIBBFGSONGQ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)N1CCC(CC1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between 4-amino-N-methylpiperidine-1-sulfonamide and related sulfonamide-piperidine derivatives:
Key Observations:
- Substituent Effects: The 4-amino group in this compound may enhance hydrogen bonding capacity compared to the unmodified N-(piperidin-1-yl)benzenesulfonamide (1), which lacks amino substituents .
- N-Methylation: The N-methyl group in the target compound likely improves lipophilicity and metabolic stability compared to non-alkylated analogs like the carbamimidoyl derivatives in , which prioritize polar interactions for antimicrobial action .
- Activity Trends: Mannich bases incorporating piperidine (e.g., from ) demonstrate that secondary amine modifications significantly boost antimicrobial efficacy, suggesting that similar derivatization of this compound could yield potent analogs .
Research Findings and Mechanistic Insights
- Antimicrobial Potency: Derivatives with electron-withdrawing groups (e.g., carbamimidoyl) or extended conjugation (e.g., Schiff bases) exhibit stronger bacterial inhibition, implying that the 4-amino group in the target compound could serve as a site for further functionalization to enhance activity .
- Enzyme Interactions: Piperidine-containing sulfonamides often target enzymes like carbonic anhydrase or dihydrofolate reductase. The N-methyl group in the target compound may reduce off-target interactions by sterically blocking non-specific binding .
- Synthetic Flexibility: The parent compound N-(piperidin-1-yl)benzenesulfonamide (1) can be alkylated or arylated at the sulfonamide nitrogen, a strategy applicable to this compound to generate libraries of bioactive analogs .
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